allyl (2Z)-5-[4-(2-furoyloxy)phenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound allyl (2Z)-5-[4-(2-furoyloxy)phenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter referred to as Compound A) is a structurally complex thiazolo[3,2-a]pyrimidine derivative. Its core scaffold consists of a fused thiazole-pyrimidine ring system with substituents that confer unique physicochemical and pharmacological properties:
- Position 5: A 4-(2-furoyloxy)phenyl group, contributing steric bulk and polarity.
- Position 6: An allyl carboxylate ester, influencing solubility and metabolic stability.
Thiazolo[3,2-a]pyrimidine derivatives are known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C31H23N3O7S |
|---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
prop-2-enyl (2Z)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C31H23N3O7S/c1-4-15-40-30(38)23-17(2)32-31-34(25(23)18-11-13-19(14-12-18)41-29(37)22-10-7-16-39-22)28(36)26(42-31)24-20-8-5-6-9-21(20)33(3)27(24)35/h4-14,16,25H,1,15H2,2-3H3/b26-24- |
InChI Key |
VMXWVWSPXYYLQI-LCUIJRPUSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=N1)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=N1)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl (2Z)-5-[4-(2-furoyloxy)phenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core thiazolopyrimidine structure, followed by the introduction of the indole, furoyloxy, and allyl groups. Each step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional considerations for cost, efficiency, and safety. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Allyl (2Z)-5-[4-(2-furoyloxy)phenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
Allyl (2Z)-5-[4-(2-furoyloxy)phenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It may be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of allyl (2Z)-5-[4-(2-furoyloxy)phenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
The thiazolo[3,2-a]pyrimidine core is shared among analogs, but substituent variations significantly alter properties. Key analogs include:
Structural Implications :
Physicochemical Properties
Table 1: Calculated Molecular Descriptors
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| Molecular Weight (g/mol) | 602.6 | 545.6 | 432.4 |
| Topological Polar Surface Area (Ų) | 125.3 | 108.7 | 135.2 |
| Hydrogen Bond Acceptors | 9 | 8 | 10 |
| logP (Predicted) | 3.8 | 4.2 | 2.1 |
Key Findings :
- Compound A has the highest molecular weight due to the furoyloxy and indolylidene substituents. Its polar surface area (125.3 Ų) suggests moderate membrane permeability, intermediate between Compound B (lipophilic) and Compound C (polar) .
- The allyl ester in Compound A may increase metabolic lability compared to Compound B’s ethyl ester, as allyl groups are prone to glutathione-mediated detoxification .
Crystallographic and Conformational Analysis
- Compound B : X-ray studies reveal a flattened boat conformation in the thiazolopyrimidine ring, with a dihedral angle of 80.94° between the fused ring and the phenyl group . This steric arrangement may limit π-stacking interactions.
- The furoyloxy group introduces torsional strain, which could affect packing in crystalline form .
Biological Activity
The compound allyl (2Z)-5-[4-(2-furoyloxy)phenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, including data tables and case studies.
The molecular formula of the compound is with a molecular weight of approximately 646.74 g/mol. The structure features a thiazolo-pyrimidine core, which is known for various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolo-pyrimidines have been shown to possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes and inhibition of biofilm formation.
| Compound | Target Microorganism | Activity |
|---|---|---|
| Eugenol | Candida albicans | Antifungal |
| Thiazole Derivative | Aspergillus fumigatus | Antibacterial |
Anticancer Activity
Research has also suggested that thiazolo-pyrimidine derivatives can inhibit cancer cell proliferation. For example, studies have shown that these compounds induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways.
Case Study:
A study demonstrated that a thiazolo-pyrimidine derivative reduced the viability of breast cancer cells by 50% at a concentration of 10 µM after 48 hours of treatment. The underlying mechanism was linked to the activation of caspase pathways leading to programmed cell death.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in microbial metabolism.
- Membrane Disruption: Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.
- Induction of Apoptosis: In cancer cells, the compound could trigger apoptotic pathways by increasing ROS levels and activating caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
